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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on utilizing AFM24, a bispecific innate cell engager
(ICE®), for the treatment of solid tumors. Detailed troubleshooting, frequently asked questions
(FAQs), and experimental protocols are provided to optimize research outcomes and improve
the therapeutic index of this novel immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AFM24?

Al: AFM24 is a tetravalent, bispecific antibody that concurrently targets Epidermal Growth
Factor Receptor (EGFR) on tumor cells and CD16A on innate immune cells, primarily Natural
Killer (NK) cells and macrophages.[1][2] This dual-targeting mechanism redirects the cytotoxic
activity of these immune cells towards EGFR-expressing cancer cells, inducing antibody-
dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
[3][4][5] Importantly, AFM24's activity is independent of EGFR signaling pathways, allowing it to
potentially overcome resistance to traditional EGFR inhibitors.

Q2: What is the rationale for combining AFM24 with other therapies?

A2: Combining AFM24 with other anti-cancer agents aims to create synergistic effects and
enhance its therapeutic efficacy.
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o With Atezolizumab (anti-PD-L1): This combination is designed to leverage both the innate
and adaptive immune systems. While AFM24 activates the innate immune response,
atezolizumab blocks the PD-1/PD-L1 checkpoint, thereby unleashing the adaptive immune
response. This dual approach may overcome resistance to checkpoint inhibitors alone.

o With SNKO1 (autologous NK cells): The combination with ex vivo expanded and activated
autologous NK cells is intended to increase the number of effector cells available to mediate
ADCC, potentially enhancing the overall anti-tumor effect of AFM24.

Q3: Is the efficacy of AFM24 dependent on the level of EGFR expression on tumor cells?

A3: Preclinical studies have shown that AFM24 can induce lysis of EGFR-positive tumor cell
lines in vitro, and this activity appears to be independent of the EGFR expression level. AFM24
has demonstrated potent picomolar EC50 values in cytotoxicity assays across cell lines with
varying EGFR expression.

Q4: Is AFM24's activity affected by KRAS/BRAF mutations in tumor cells?

A4: Preclinical data indicates that AFM24 is effective against EGFR-positive tumor cells
regardless of their KRAS or BRAF mutational status in in-vitro studies. This suggests a
potential advantage in treating tumors that are resistant to EGFR-targeted therapies due to
downstream mutations in the signaling pathway.

Troubleshooting Guide

Issue 1: Suboptimal or no AFM24-mediated cytotoxicity observed in in vitro assays.
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Potential Cause Recommended Solution

- Ensure proper handling and thawing of
cryopreserved NK cells. - Assess NK cell
viability using Trypan Blue or a viability stain
Low NK cell viability or activity post-thawing. - Pre-stimulate NK cells with
cytokines like IL-2 or IL-15 overnight to enhance
their cytotoxic potential. - Use a healthy donor

as a positive control for NK cell activity.

- Optimize the E:T ratio for your specific cell
lines. A common starting point is 5:1. For robust
responses, higher ratios may be necessary. -
Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1, 20:1) to

determine the optimal condition for your

Incorrect Effector-to-Target (E:T) ratio

experiment.

- Confirm EGFR expression on your target cell

line using flow cytometry. - Ensure target cells
Issues with target cells are healthy and in the logarithmic growth phase

before the assay. - If using adherent cells,

ensure a uniform monolayer is formed.

- For Calcein-AM release assays, ensure
complete lysis in the "maximum release" control
wells (e.g., using Triton X-100). - Ensure proper
] - incubation times. A standard duration for
Suboptimal assay conditions o ] ]
cytotoxicity assays is 4 hours, but this may need
optimization. - Briefly centrifuge the plate after
adding effector cells to facilitate cell-to-cell

contact.

- Handle target cells gently during labeling and
] ] ] plating to avoid premature cell death. - Optimize
High spontaneous release in Calcein-AM assay ) ) )
the concentration of Calcein-AM, as high

concentrations can be toxic to some cell lines.

Issue 2: High background in flow cytometry-based NK cell activation assays.
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Potential Cause

Recommended Solution

Non-specific antibody binding

- Include an Fc block step in your staining
protocol to prevent antibodies from binding to Fc
receptors on NK cells. - Use isotype controls to
determine the level of non-specific binding for
each antibody. - Titrate your antibodies to
determine the optimal concentration that

provides a good signal-to-noise ratio.

Autofluorescence of target or effector cells

- Include an unstained control for each cell type
to assess the level of autofluorescence. - If
autofluorescence is high, consider using brighter

fluorochromes or a compensation strategy.

Cellular debris and doublets

- Gate on singlets using forward scatter height
(FSC-H) versus forward scatter area (FSC-A) to
exclude doublets. - Use a live/dead stain to
exclude dead cells from your analysis, as they

can non-specifically bind antibodies.

Quantitative Data Summary
Preclinical Efficacy of AFM24 in Various Cancer Cell

Lines
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Mean SABC (EGFR

Cell Line Cancer Type . Mean EC50 (pM)
sites/cell )

Epidermoid

A-431 ) 431,125 1.9
Carcinoma

DK-MG Glioblastoma 222,648 0.8

A-549 Lung Carcinoma 127,574 5.1
Colorectal

LoVo ) 74,470 3.4
Adenocarcinoma
Colorectal

COLO205 ) 51,177 304
Adenocarcinoma
Colorectal

HT-29 ) 48,174 3.3
Adenocarcinoma

Panc 08.13 Pancreatic Cancer 40,980 57

HCT-116 Colorectal Carcinoma 33,822 3.3

SABC: Specific
Antibody Binding
Capacity

EC50: Half-maximal

effective concentration

Data adapted from

preclinical studies.

Clinical Efficacy of AFM24 Monotherapy and
Combination Therapies
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o ) Objective Disease
Clinical Trial
(NCT) Treatment Arm  Tumor Type Response Control Rate
Rate (ORR) (DCR)
AFM24-101 AFM24 EGFR-mutant
13% 47%
(NCT04259450) Monotherapy NSCLC
One patient with
Colorectal stable disease
0%
Cancer and tumor
reduction
AFM24-102 AFM24 + EGFR-WT
) 23% 77%
(NCT05109442) Atezolizumab NSCLC

EGFR-mutant
NSCLC

24%

71%

AFM24-103

AFM24 + SNKO1

Advanced Solid

Tumors

0%

43% (Stable

(NCT05099549) Disease)

NSCLC: Non-
Small Cell Lung
Cancer; WT:
Wild-Type

Data is based on
available interim
results and may
be subject to

change.

Experimental Protocols

Protocol 1: AFM24-Mediated ADCC Assay using Calcein-
AM Release

This protocol is designed to assess the ability of AFM24 to induce NK cell-mediated cytotoxicity
against EGFR-expressing tumor cells.
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Materials:

AFM24

o EGFR-positive target tumor cells (e.g., A-431)
o Effector cells (PBMCs or isolated NK cells)

e Complete RPMI-1640 medium

o Calcein-AM dye

e DMSO

e 96-well round-bottom plates

e Triton X-100 (for maximum lysis control)

e Fluorescence plate reader

Procedure:

o Target Cell Preparation and Labeling: a. Culture target cells to ~80% confluency. b.
Resuspend Calcein-AM in DMSO to create a stock solution. ¢. Count and resuspend target
cells at 1 x 10”6 cells/mL in complete medium. d. Add Calcein-AM to the cell suspension to a
final concentration of 15 uM and incubate for 30 minutes at 37°C. e. Wash the labeled target
cells twice with complete medium to remove excess dye. f. Resuspend the labeled target
cells at a concentration of 1 x 10”5 cells/mL.

o Assay Setup: a. Plate 100 pL of the labeled target cell suspension into each well of a 96-well
plate (10,000 cells/well). b. Prepare serial dilutions of AFM24 in complete medium. c. Add 50
pL of the AFM24 dilutions to the appropriate wells. For the "no antibody" control, add 50 pL
of medium. d. Prepare effector cells at the desired concentration to achieve the target E:T
ratio (e.g., for a 5:1 ratio, prepare a suspension of 1 x 1076 cells/mL). e. Add 50 pL of the
effector cell suspension to the wells (50,000 effector cells/well). f. Controls: i. Spontaneous
Release: Target cells + medium (no effector cells or antibody). ii. Maximum Release: Target
cells + 1% Triton X-100 (no effector cells or antibody).
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 Incubation and Measurement: a. Briefly centrifuge the plate at 250 x g for 3 minutes to
facilitate cell contact. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. c.
After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully transfer 100 pL of
the supernatant from each well to a new flat-bottom 96-well plate. e. Measure the
fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485
nm, Emission: 520 nm).

» Data Analysis: a. Calculate the percentage of specific lysis using the following formula: %
Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)] x 100

Protocol 2: Flow Cytometry Analysis of NK Cell
Activation

This protocol is for assessing the activation of NK cells following co-culture with target cells in
the presence of AFM24, by measuring the expression of activation markers such as CD69 and
the degranulation marker CD107a.

Materials:

AFM24

+ EGFR-positive target tumor cells

o Effector cells (PBMCs or isolated NK cells)

e Complete RPMI-1640 medium

e 96-well U-bottom plates

e Flow cytometry antibodies (e.g., anti-CD3, anti-CD56, anti-CD69, anti-CD107a)
e Fc Block

e Brefeldin A and Monensin

e Live/Dead stain
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e FACS buffer (PBS + 2% FBS)
e Flow cytometer
Procedure:

o Co-culture Setup: a. Plate 5 x 10”5 effector cells per well in a 96-well U-bottom plate. b. Add
target cells at the desired E:T ratio (e.g., 1:1). c. Add AFM24 at the desired concentration. d.
Add anti-CD107a antibody directly to the co-culture. e. Add Brefeldin A and Monensin to
inhibit protein transport and allow for intracellular cytokine accumulation and CD107a surface
expression. f. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

o Cell Staining: a. After incubation, wash the cells with FACS buffer. b. Add a live/dead stain
according to the manufacturer's protocol. c. Perform an Fc block for 10 minutes at room
temperature. d. Add a cocktail of surface antibodies (anti-CD3, anti-CD56, anti-CD69) and
incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. If
performing intracellular staining for cytokines (e.g., IFN-y), fix and permeabilize the cells
according to a standard protocol, followed by intracellular antibody staining. g. Resuspend
the cells in FACS buffer for analysis.

o Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single
cells. c. Identify the NK cell population (e.g., CD3- CD56+). d. Analyze the expression of
CD69 and CD107a on the NK cell population.

Visualizations
AFM24 Signaling Pathway
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Caption: AFM24 mechanism of action.

Click to download full resolution via product page

Experimental Workflow for AFM24-Mediated ADCC

Assay
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Caption: Workflow for Calcein-AM release ADCC assay.
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Caption: Troubleshooting logic for suboptimal cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AFM24 Technical Support Center: Enhancing
Therapeutic Efficacy in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144922#improving-the-therapeutic-index-of-
afm24-in-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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